2-Isopropyloxazole-4-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-propan-2-yl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-4(2)7-9-5(3-11-7)6(8)10/h3-4H,1-2H3,(H2,8,10) |
InChI Key |
RFHVSKSKJXMCHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CO1)C(=O)N |
Origin of Product |
United States |
Synthetic Strategies for 2 Isopropyloxazole 4 Carboxamide and Its Analogues
Classical Cyclization Protocols for Oxazole (B20620) Ring Formation
Classical methods for oxazole synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions typically involve the cyclization and dehydration of acyclic precursors.
Van Leusen Oxazole Synthesis and Related Isocyanide Chemistry
The Van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring, particularly for 5-substituted oxazoles. mdpi.comorganic-chemistry.org This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base. mdpi.comorganic-chemistry.org The reaction proceeds through a [3+2] cycloaddition mechanism. nih.gov First, the TosMIC is deprotonated by the base to form a reactive intermediate. This intermediate then adds to the aldehyde, followed by an intramolecular cyclization to form an oxazoline (B21484) intermediate. Subsequent elimination of toluenesulfinic acid yields the final oxazole product. organic-chemistry.orgnih.gov
The versatility of the Van Leusen synthesis has been demonstrated in various applications, including the one-pot synthesis of 4,5-disubstituted oxazoles and the functionalization of complex molecules containing pyrimidine (B1678525) and quinoline (B57606) rings. mdpi.comnih.gov While the original method is primarily for 5-substituted oxazoles, modifications and related isocyanide-based methodologies can provide access to other substitution patterns. For instance, the reaction of ketones with TosMIC leads to nitriles rather than oxazoles. wikipedia.org
Cornforth, Fischer, and Robinson-Gabriel Methodologies
Several classical named reactions provide reliable routes to oxazole derivatives.
The Cornforth rearrangement is a thermal rearrangement of 4-acyloxazoles where the acyl group at position 4 and the substituent at position 5 exchange places. wikipedia.orgchem-station.com The reaction proceeds through a pericyclic ring opening to a nitrile ylide intermediate, which then rearranges and cyclizes to form the isomeric oxazole. wikipedia.org This method is particularly useful for the synthesis of amino acids where oxazoles are intermediates. wikipedia.org The reaction generally provides good yields, especially when nitrogen-containing heterocycles are used as substituents. wikipedia.org
The Fischer oxazole synthesis , discovered by Emil Fischer in 1896, involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgdbpedia.org The reaction mechanism begins with the formation of an iminochloride intermediate from the cyanohydrin and HCl. This intermediate then reacts with the aldehyde, followed by an SN2 attack and loss of water to form a chloro-oxazoline intermediate, which then tautomerizes and eliminates HCl to give the oxazole. wikipedia.org While typically used for aromatic substrates, aliphatic compounds have also been employed. wikipedia.org
The Robinson-Gabriel synthesis is another fundamental method that involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone to form an oxazole. wikipedia.orgsynarchive.com A cyclodehydrating agent, such as sulfuric acid, is required to catalyze the reaction. wikipedia.org The necessary 2-acylamino-ketone starting material can be prepared via the Dakin-West reaction. wikipedia.org This methodology has found broad application in the synthesis of naturally occurring and pharmaceutically relevant oxazoles. wikipedia.org A notable extension is the tandem Ugi/Robinson–Gabriel sequence for the synthesis of 2,4,5-trisubstituted oxazoles. nih.gov
Cyclization of α-Amino/Halo Ketones and Esters
The reaction of α-haloketones with primary amides is a straightforward and widely used method for the synthesis of oxazoles. cutm.ac.in This reaction involves the initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to afford the oxazole ring.
Similarly, the cyclization of α-amino ketones is a valuable strategy. For example, 2-amino substituted oxazoles can be synthesized from α-amino ketones and isothiocyanates through a sequential addition and iodine-mediated desulfurative cyclization. rawdatalibrary.netresearchgate.net This method is transition-metal-free and proceeds under mild conditions. rawdatalibrary.net Furthermore, N-acyl-α-amino ketones can be cyclized to form 1,3-oxazoles. nih.gov
Transition Metal-Catalyzed Methodologies for Oxazole-4-carboxamide (B1321646) Synthesis
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of oxazoles, offering high efficiency, regioselectivity, and functional group compatibility.
Copper-Catalyzed Intramolecular Cyclization Approaches
Copper catalysis has proven to be highly effective in the synthesis of oxazole derivatives. One approach involves the copper-catalyzed intramolecular cyclization of ortho-haloanilides to form benzo[d]oxazoles. thieme-connect.comthieme-connect.com This method can utilize inexpensive and readily available aryl chlorides as starting materials. thieme-connect.com
Another significant copper-catalyzed method is the sequential vinylation/cyclization of vinyl halides with amides, followed by an iodine-promoted cyclization to yield highly substituted oxazoles. nih.gov This modular approach allows for the selective synthesis of a wide variety of functionalized oxazoles from simple precursors. nih.gov Furthermore, copper-catalyzed tandem oxidative cyclization of enamides or reactions of arylacetic acids with hydrazides provide efficient routes to polysubstituted oxazoles and 1,3,4-oxadiazoles, respectively. organic-chemistry.orgnih.gov A protocol for the direct synthesis of 5-aryloxazole-4-carbonitrile from acetophenone (B1666503) has also been developed using a copper(II)-mediated radical coupling reaction. rsc.org
Palladium-Catalyzed C-H Activation and Coupling Reactions
Palladium-catalyzed reactions, particularly those involving C-H activation, have revolutionized the synthesis of complex organic molecules, including oxazoles. These methods allow for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates.
One such strategy involves the palladium-catalyzed sequential C-N and C-O bond formation from simple amides and ketones to construct the oxazole ring. organic-chemistry.orgnih.govacs.org This process is believed to proceed through dehydration condensation, imine/enamine isomerization, palladium-catalyzed C-H activation, and reductive elimination. organic-chemistry.org This approach is highly efficient and tolerates a broad range of functional groups. organic-chemistry.org
Palladium catalysis is also utilized in the direct arylation and alkenylation of oxazoles at the C-2 position via C-H bond activation. organic-chemistry.org This method is regioselective and allows for the synthesis of 2,5-diaryloxazoles and 2-vinyl-5-phenyloxazoles. organic-chemistry.org Furthermore, palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate provides a route to 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles. nih.gov The C4-olefination of oxazoles via palladium-catalyzed C-H bond activation has also been achieved under mild conditions. acs.org These palladium-catalyzed methodologies have been successfully applied to the synthesis of natural products and other biologically active molecules. nih.govnih.govepa.gov
Gold-Catalyzed Reactions in Oxazole Synthesis
Gold catalysis has emerged as a powerful tool for the synthesis of oxazoles due to its high efficiency and selectivity under mild conditions. nih.govrsc.org Gold catalysts, particularly Au(III) and Au(I) complexes, facilitate the formation of the oxazole ring through various mechanisms, often involving the activation of alkynes.
One prominent strategy involves the gold-catalyzed cyclization of N-propargylcarboxamides. acs.org In this reaction, a gold catalyst, such as AuCl₃, promotes a 5-exo-dig cyclization to form 2,5-disubstituted oxazoles. acs.org Notably, this method can proceed at ambient temperature in dichloromethane (B109758) or at 45°C in acetonitrile, tolerating a range of functional groups. acs.org Mechanistic studies have identified a 5-methylene-4,5-dihydrooxazole intermediate, which can be observed and even isolated at low temperatures. acs.org
Another innovative approach is the gold-catalyzed intermolecular oxidation of terminal alkynes. organic-chemistry.org This method utilizes nitriles as both a reactant and the solvent, in a [2 + 2 + 1] annulation with the alkyne and an oxygen atom from an oxidant like 8-methylquinoline (B175542) N-oxide. organic-chemistry.org This process offers a safer alternative to traditional methods that use hazardous α-diazoketones. organic-chemistry.orgrhhz.net
Furthermore, a regioselective [3 + 2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles, catalyzed by gold, has been developed for the synthesis of fully-substituted oxazoles. nih.govrsc.org This reaction proceeds through a proposed nitrene transfer process, initiated by the coordination of the gold catalyst to the alkynyl triazene (B1217601). nih.govrsc.org The resulting triazene group in the oxazole product can be subsequently transformed, for instance, into an iodo group, allowing for further derivatization. nih.govrsc.org
The choice of gold catalyst and reaction conditions can significantly influence the outcome. For instance, while catalysts like AuCl, PPh₃AuCl, and IPrAuCl were initially ineffective in the reaction between alkynyl triazenes and dioxazoles, the addition of silver salts like AgOTf or AgNTf₂ to PPh₃AuCl successfully promoted the formation of the desired oxazole product. scispace.com
Table 1: Examples of Gold-Catalyzed Oxazole Synthesis
| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |
| N-Propargylcarboxamides | AuCl₃ | 2,5-Disubstituted oxazoles | Good to Excellent | acs.org |
| Terminal alkyne, Nitrile | Au(PPh₃)NTf₂, 8-methylquinoline N-oxide | 2,5-Disubstituted oxazoles | Not specified | organic-chemistry.org |
| Alkynyl triazenes, 1,2,4-Dioxazoles | PPh₃AuCl/AgNTf₂ | 3-Triazenyl-2,5-disubstituted oxazoles | Low to Good | nih.govscispace.com |
Emerging and Green Synthetic Protocols
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. This trend is evident in the field of oxazole synthesis, with microwave-assisted and ultrasound-assisted techniques, as well as one-pot and multicomponent reactions, gaining prominence. ijpsonline.comijpsonline.com
Microwave-Assisted Synthesis of Oxazole Derivatives
Microwave irradiation has proven to be a highly effective tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. acs.orgnih.gov In oxazole synthesis, microwave-assisted protocols have been successfully applied to various established reactions.
For instance, the van Leusen synthesis, a reaction between an aldehyde and tosylmethyl isocyanide (TosMIC), can be significantly enhanced under microwave irradiation. ijpsonline.comnih.gov One study demonstrated the synthesis of 5-substituted oxazoles from aryl aldehydes and TosMIC using potassium phosphate (B84403) as a base in isopropanol (B130326) under microwave conditions (350 W, 65°C) for just 8 minutes, achieving high yields. acs.orgnih.gov This method is scalable, with a gram-scale synthesis of 5-phenyl oxazole yielding 96% of the product. acs.orgnih.gov
Microwave assistance has also been applied to the synthesis of 2,4-disubstituted oxazoles. Carballo and coworkers developed a method for synthesizing these compounds by irradiating a mixture of para-substituted 2-bromoacetophenone (B140003) and urea (B33335) in DMF at 138°C for 20 minutes. tandfonline.com Similarly, the Suzuki coupling of 4-(4-bromophenyl)-2,5-dimethyloxazole with substituted phenylboronic acids has been successfully carried out under microwave conditions. ijpsonline.com
The choice of solvent and base is crucial in these microwave-assisted syntheses. Isopropanol has been highlighted as an attractive green polar solvent for these reactions. nih.gov The use of a strong base like potassium phosphate can selectively lead to the formation of 5-substituted oxazoles, while milder bases or a lower equivalence of the strong base can favor the formation of 4,5-disubstituted oxazolines. acs.orgnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Oxazole Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| van Leusen Synthesis | Hours | 8 minutes | acs.orgnih.gov |
| Synthesis from 2-bromoacetophenone and urea | Not specified | 20 minutes | tandfonline.com |
Ultrasound-Assisted Synthesis of Oxazole Derivatives
Ultrasound-assisted synthesis, or sonochemistry, offers another green alternative to conventional methods by utilizing the mechanical and chemical effects of acoustic cavitation. nih.gov This technique has been shown to improve reaction rates and yields in the synthesis of various heterocyclic compounds, including oxazoles. nih.govresearchgate.net
One report describes the synthesis of oxazole derivatives from 4-substituted phenacyl bromides and amides using a deep eutectic solvent (DES) as the reaction medium under ultrasonic irradiation. ijpsonline.com This sonochemical approach resulted in a significantly higher yield (90%) in a much shorter reaction time (8 minutes) compared to the thermal method (69% yield in 3.5 hours). researchgate.net The use of DES as a green solvent further enhances the environmental credentials of this method. researchgate.net
While the application of sonochemistry specifically to oxazole synthesis is not as extensively documented as for other azoles, the existing studies demonstrate its potential for creating more efficient and sustainable synthetic routes. nih.gov The benefits of ultrasound, such as reduced reaction times, lower energy consumption, and often improved yields, make it a promising area for further exploration in the synthesis of 2-isopropyloxazole-4-carboxamide and its analogues. researchgate.net
One-Pot and Multicomponent Reactions for Oxazole Formation
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. researchgate.netnih.gov These approaches align with the principles of green chemistry by reducing solvent waste, energy consumption, and reaction steps. rsc.org
The van Leusen oxazole synthesis, which is a two-component reaction, can be integrated into one-pot sequences. For example, 4,5-disubstituted oxazoles have been prepared in a one-pot reaction using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids. organic-chemistry.org
More complex, three-component reactions have also been developed for the synthesis of highly substituted oxazoles. A visible-light-induced three-component reaction of iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles has been reported to produce 2,4,5-trisubstituted oxazoles. rsc.org This catalyst- and additive-free method proceeds through a carbenic phosphorus-nitrile hybrid ylide formation/trapping cascade. rsc.org
Another example is the one-pot, three-component synthesis of 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles from aldehydes, 1H-tetrazol-5-amine, and 3-cyanoacetyl indole, catalyzed by triethylamine. mdpi.com While not directly forming an oxazole, this demonstrates the power of MCRs in constructing complex heterocyclic systems.
Furthermore, a one-pot synthesis of 2,4,5-trisubstituted oxazoles has been achieved through the reaction of a carboxylic acid, an amino acid, and a boronic acid, highlighting the modularity of these approaches. beilstein-journals.org The development of such multicomponent strategies is crucial for the efficient and diverse synthesis of oxazole-containing compounds. researchgate.net
Specific Synthetic Pathways to this compound and its Direct Precursors
The synthesis of the target molecule, this compound, requires a specific focus on methods that allow for the introduction of an isopropyl group at the 2-position and a carboxamide group at the 4-position of the oxazole ring. This often involves the synthesis of a key intermediate, 2-isopropyloxazole-4-carboxylic acid, or its corresponding ester.
Synthesis of 2-Isopropyloxazole-4-carboxylic Acid Intermediates
The synthesis of 2-substituted oxazole-4-carboxylic acids and their esters is a critical step in accessing a wide range of functionalized oxazoles. Several synthetic routes can be envisioned for preparing the 2-isopropyl substituted intermediate.
One general and versatile method for synthesizing 2,4-disubstituted oxazoles involves a reaction sequence based on a vinyl sulfonamide template, which offers complete regiocontrol without the need for a ring oxidation step. rsc.org While this method is general, its specific application to the synthesis of 2-isopropyloxazole-4-carboxylic acid would depend on the appropriate choice of starting materials.
A more direct approach would be the adaptation of known methods for oxazole-4-carboxylate synthesis. For example, the synthesis of ethyl 2-methyloxazole-4-carboxylate has been reported. chemicalbook.com A potential route to the isopropyl analogue could involve the reaction of ethyl pyruvate (B1213749) with isobutyramide (B147143), analogous to the reported synthesis using acetamide. chemicalbook.com
Another relevant synthetic strategy is the Brønsted acid-catalyzed cyclization of α-diazoketones with amides. acs.org This metal-free method provides good to excellent yields of 2,4-disubstituted oxazoles. To obtain the desired 2-isopropyl intermediate, one could potentially use an α-diazoketone derived from an appropriate β-ketoester and isobutyramide as the amide component.
Furthermore, the synthesis of 2-oxo-oxazolidine-4-carboxylic acid compounds has been reported, which are important medical intermediates. google.com While this is an oxazolidinone and not an oxazole, the starting material, serine, is an amino acid, and some MCRs for oxazole synthesis utilize amino acids. beilstein-journals.org This highlights the potential for using readily available chiral building blocks in the synthesis of complex oxazoles.
The synthesis of L-2-oxothiazolidine-4-carboxylic acid has also been described. nih.gov Although a thiazole (B1198619) derivative, the structural similarity to the target oxazole carboxylic acid suggests that analogous synthetic strategies might be adaptable.
Carboxamide Formation from Corresponding Carboxylic Acid Derivatives
The formation of the carboxamide functional group is a pivotal step in the synthesis of this compound and its analogs. This transformation is most commonly achieved through the coupling of a 2-isopropyloxazole-4-carboxylic acid derivative with a suitable amine. The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, often requiring high temperatures and resulting in a mixture of products. Therefore, the carboxylic acid is typically activated in situ to facilitate the reaction under milder conditions.
A prevalent method for this activation involves the use of carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). nih.govnih.gov The reaction mechanism commences with the activation of the carboxylic acid by EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, to enhance the reaction's efficiency and minimize potential side reactions, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) can be included. HOBt reacts with the O-acylisourea to form an active ester, which is more stable and less prone to racemization, and subsequently reacts with the amine to yield the desired carboxamide. nih.gov
The general synthetic route involves dissolving the 2-isopropyloxazole-4-carboxylic acid in an appropriate aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). nih.govfishersci.co.uk To this solution, the coupling agents (e.g., EDC and DMAP or HOBt) are added, and the mixture is stirred to allow for the formation of the active intermediate. nih.gov Subsequently, the desired amine is introduced to the reaction mixture, which is then stirred at room temperature until completion. nih.gov The progress of the reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the crude product is purified, commonly through column chromatography, to afford the pure this compound analog. nih.gov
Research Findings
While specific literature detailing the synthesis of this compound is not extensively available, the synthesis of structurally similar isoxazole-carboxamides has been well-documented, providing a reliable proxy for the synthetic strategy. For instance, a series of 5-methyl-3-phenyl-isoxazole-4-carboxamide derivatives were synthesized via the coupling of 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid with various aniline (B41778) derivatives. nih.gov These reactions, utilizing EDC and DMAP in DCM, proceeded smoothly at room temperature, yielding the target carboxamides in good to excellent yields. nih.gov
The versatility of this method allows for the synthesis of a diverse library of carboxamide analogs by varying the amine component. This flexibility is crucial for structure-activity relationship (SAR) studies in drug discovery programs. The reaction conditions are generally mild and tolerant of a wide range of functional groups on both the carboxylic acid and amine fragments.
Below are tables summarizing the synthesis of various isoxazole-carboxamide analogs, which demonstrate the scope and efficiency of the carboxamide formation from the corresponding carboxylic acid.
Table 1: Synthesis of Phenyl-isoxazole-Carboxamide Derivatives nih.gov
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | 4-Chloro-2,5-dimethoxyaniline | N-(4-Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | 67 |
| 2 | 4-(Thiophen-2-yl)aniline | 5-Methyl-3-phenyl-N-(4-(thiophen-2-yl)phenyl)isoxazole-4-carboxamide | 79 |
Table 2: Reagents and Conditions for Carboxamide Formation nih.govnih.gov
| Starting Material | Reagents | Solvent | Temperature | Reaction Time |
| Isoxazole-4-carboxylic acid, Aniline derivative | EDC, DMAP | Dichloromethane (DCM) | Room Temperature | Not specified |
| Functionalized carboxylic acid, Aniline derivative | EDC, HOBt, DIPEA | Acetonitrile (ACN) | 23 °C | Not specified |
Chemical Transformations and Functionalization of 2 Isopropyloxazole 4 Carboxamide Derivatives
Reactivity Profiles of the Oxazole (B20620) Core System
The oxazole ring is an aromatic heterocycle characterized by a pyridine-type nitrogen at position 3 and a furan-type oxygen at position 1. pharmaguideline.com This arrangement makes it electron-deficient and influences its substitution patterns.
Nucleophilic Substitution Reactions on the Oxazole Ring
Nucleophilic aromatic substitution on the oxazole ring is generally challenging due to its electron-rich nature but can occur if a suitable leaving group is present. tandfonline.comwikipedia.org The order of reactivity for substitution of halogens on the oxazole ring is C2 > C4 > C5. tandfonline.com Therefore, for a derivative of 2-isopropyloxazole-4-carboxamide bearing a good leaving group (e.g., a halogen) at the C2 position, nucleophilic displacement would be a viable functionalization strategy. However, the isopropyl group itself is not a leaving group, making direct nucleophilic substitution at C2 on the parent molecule unfeasible.
In some instances, the oxazole ring can undergo ring-cleavage when treated with nucleophiles like ammonia (B1221849) or formamide, leading to the formation of imidazoles. pharmaguideline.com
Electrophilic Substitution Reactions on the Oxazole Ring
The oxazole ring is less reactive towards electrophiles than benzene (B151609) and requires the presence of electron-donating groups to facilitate electrophilic aromatic substitution. pharmaguideline.comwikipedia.org When such activating groups are present, electrophilic attack typically occurs at the C5 position. tandfonline.comwikipedia.org Reactions like nitration and sulfonation are generally difficult to achieve on unsaturated oxazole rings because the required strongly acidic conditions lead to the formation of highly electron-deficient oxazolium cations. pharmaguideline.com
More contemporary methods have enabled substitution at the C2 position, which is typically the most electron-deficient carbon atom. pharmaguideline.com Radical C-H arylation of oxazoles with aryl iodides has been achieved at the C2 position using systems like cesium carbonate as a base and 1,1′-bis(diphenylphosphino)ferrocene (dppf) as a catalytic electron transfer mediator. acs.org This provides a direct method to form 2-aryl-oxazole derivatives. Similarly, palladium-catalyzed C-H difluoromethylation of oxazoles occurs at the C2 position. acs.org Deprotonation at the C2 position is also possible, but the resulting 2-lithio-oxazoles can be unstable and may undergo ring-opening to form isocyanide intermediates. pharmaguideline.comwikipedia.org
Reactions Involving the Carboxamide Moiety
The carboxamide group at the C4 position is a key site for derivatization, allowing for the introduction of various substituents and modification of the molecule's properties.
N-Acylation and N-Alkylation of the Carboxamide
While direct N-acylation or N-alkylation on the nitrogen of the C4-carboxamide group is chemically feasible, the pyridine-like nitrogen at the N3 position of the oxazole ring is a more prominent site for such reactions. pharmaguideline.comtandfonline.com The N3 atom's basicity allows it to readily react with alkylating agents to form N-alkyloxazolium salts or with acylating agents. pharmaguideline.comtandfonline.com
Modification of the carboxamide nitrogen would typically proceed via initial deprotonation with a suitable base to enhance its nucleophilicity, followed by reaction with an alkyl or acyl halide. However, the inherent reactivity of the ring nitrogen must be considered for selective transformations.
Amide Bond Modifications and Derivatization Strategies
A primary strategy for derivatization involves the synthesis of various substituted amides starting from the corresponding oxazole-4-carboxylic acid. Amide coupling reactions, facilitated by reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with additives like 1-hydroxybenzotriazole (B26582) (HOBt), allow for the formation of a wide array of N-substituted 2-isopropyloxazole-4-carboxamides. pharmaguideline.com
Furthermore, the amide bond can be replaced with bioisosteres to modulate the compound's physicochemical and pharmacokinetic properties. A common strategy is the replacement of the amide with heterocycles like 1,2,4-oxadiazoles or 1,3,4-oxadiazoles, which can improve metabolic stability.
Reactivity of the Isopropyl Substituent at the 2-Position
The isopropyl group at the C2 position is not merely an inert substituent and offers opportunities for functionalization, primarily through activation of its C-H bonds. The carbon atom of the isopropyl group attached to the oxazole ring is analogous to a benzylic position, and its C-H bonds exhibit enhanced reactivity.
Research on 2-alkyl-substituted azoles has demonstrated that the C-H bonds adjacent to the azole ring can be functionalized. thieme-connect.de For instance, 2-methyl-4,5-diaryloxazoles can be deprotonated with strong bases like lithium diisopropylamide (LDA) and subsequently alkylated to create extended side chains. nih.gov This principle can be applied to the methyl groups of the C2-isopropyl substituent.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Isopropyloxazole 4 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-isopropyloxazole-4-carboxamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a complete structural assignment.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound provides crucial information regarding the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity. The expected chemical shifts (δ) are predicted based on the electronic environment of the protons.
The isopropyl group is characterized by a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The methine proton is expected to appear downfield due to the deshielding effect of the adjacent oxazole (B20620) ring. The protons of the carboxamide group (-CONH₂) typically appear as two broad singlets due to restricted rotation around the C-N bond and exchange with the solvent. The proton attached to the C5 position of the oxazole ring will present as a distinct singlet.
Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | s | 1H | H5 (oxazole ring) |
| ~7.50 | br s | 1H | -CONH₂ |
| ~7.30 | br s | 1H | -CONH₂ |
| ~3.20 | sept | 1H | -CH(CH₃)₂ |
| ~1.35 | d | 6H | -CH(CH₃)₂ |
Note: Predicted data is generated from spectroscopic prediction tools and may vary from experimental values.
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
The carbonyl carbon of the carboxamide group is expected to have the highest chemical shift, typically in the range of 160-170 ppm. The carbons of the oxazole ring (C2, C4, and C5) will have characteristic chemical shifts influenced by the electronegativity of the nitrogen and oxygen heteroatoms. The carbons of the isopropyl group will appear in the aliphatic region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~165.0 | C=O (carboxamide) |
| ~162.5 | C2 (oxazole ring) |
| ~140.0 | C5 (oxazole ring) |
| ~138.0 | C4 (oxazole ring) |
| ~28.0 | -CH(CH₃)₂ |
| ~21.0 | -CH(CH₃)₂ |
Note: Predicted data is generated from spectroscopic prediction tools and may vary from experimental values.
Two-Dimensional NMR Techniques
To further confirm the structural assignments and establish connectivity between protons and carbons, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, a cross-peak would be observed between the methine proton and the methyl protons of the isopropyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum (e.g., the methine proton to the methine carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected between the H5 proton of the oxazole ring and the C4 and C=O carbons, as well as between the isopropyl methine proton and the C2 carbon of the oxazole ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₇H₁₀N₂O₂), HRMS would provide an exact mass measurement.
The calculated exact mass for the molecular ion [M]⁺ of this compound is 154.0742 g/mol . An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this value (typically within a few parts per million) would provide strong evidence for the proposed molecular formula, distinguishing it from other potential structures with the same nominal mass.
Vibrational and Electronic Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The FTIR spectrum of this compound would exhibit characteristic absorption bands.
Key expected vibrational frequencies include the N-H stretching of the primary amide, the C=O stretching of the amide, C=N and C=C stretching of the oxazole ring, and C-H stretching and bending vibrations of the isopropyl group.
Predicted FTIR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H Stretch (Amide) |
| ~1680 | Strong | C=O Stretch (Amide I) |
| ~1620 | Medium | N-H Bend (Amide II) |
| ~1580 | Medium | C=N Stretch (Oxazole) |
| ~1470 | Medium | C-H Bend (Isopropyl) |
| ~1150 | Medium | C-O-C Stretch (Oxazole) |
Note: Predicted data is based on typical functional group absorption regions and may differ from experimental values.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. azooptics.com The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength at which absorption occurs (λmax) is characteristic of the electronic structure of the molecule and can provide insights into the presence of chromophores and conjugation. azooptics.com
In the case of oxazole derivatives, the UV-Vis spectra are typically characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. azooptics.com The π → π* transitions are generally of higher intensity and occur at shorter wavelengths, while the n → π* transitions, which are formally forbidden and thus have lower intensity, appear at longer wavelengths. azooptics.com The position and intensity of these absorption bands are influenced by the nature and position of substituents on the oxazole ring, as well as the solvent used for the measurement. globalresearchonline.netnih.gov
For instance, studies on various oxazole derivatives have shown that the introduction of auxochromic groups (electron-donating groups) or extending the conjugated system can lead to a bathochromic (red) shift in the absorption maximum. nih.gov Conversely, electron-withdrawing groups can cause a hypsochromic (blue) shift. The solvent polarity can also play a significant role in the position of the absorption bands, a phenomenon known as solvatochromism. globalresearchonline.netnih.gov
Here is a representative table of UV-Vis absorption data for some oxazole derivatives to illustrate the typical absorption ranges:
| Compound Name | Solvent | λmax (nm) | Reference |
| 5-methyl-2-(p-methylphenyl)-4-acetyl oxazole | Various | ~300-320 | nih.gov |
| 5-methyl-2-(p-methoxyphenyl)-4-acetyl oxazole | Various | ~310-330 | nih.gov |
| 5-methyl-2-(p-N,N'-dimethylaminophenyl)-4-acetyl oxazole | Various | ~370-400 | nih.gov |
| 5-methyl-2-(p-N,N'-diphenylaminophenyl)-4-acetyl oxazole | Various | ~380-420 | nih.gov |
| Various Styryl Dyes with Oxazole moiety | Chloroform (B151607) and Acetonitrile | 355-495 | globalresearchonline.net |
Other Advanced Spectroscopic and Diffraction Methods for Oxazole Derivatives
Beyond UV-Vis spectroscopy, a suite of other advanced analytical techniques is crucial for the comprehensive structural elucidation of oxazole derivatives. These methods provide detailed information about the molecular connectivity, three-dimensional structure, and elemental composition.
X-ray Crystallography: Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anchor-publishing.com This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure and properties of a molecule. For novel oxazole derivatives, X-ray crystallography can confirm the substitution pattern on the oxazole ring and reveal the conformation of the substituents. anchor-publishing.combgu.ac.il The data obtained from X-ray diffraction analysis, such as unit cell dimensions and space group, are critical for the unambiguous structural assignment of newly synthesized compounds. anchor-publishing.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.
¹H NMR: This technique provides information about the chemical environment of hydrogen atoms in a molecule, including the number of different types of protons, their electronic environment, and their proximity to other protons.
¹³C NMR: Similar to ¹H NMR, ¹³C NMR provides information about the carbon skeleton of a molecule.
Advanced NMR Techniques: Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between different atoms within the molecule, which is particularly useful for complex oxazole derivatives.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. acs.org Fragmentation patterns observed in the mass spectrum can also offer valuable structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. journalspub.com For an oxazole derivative like this compound, IR spectroscopy would be expected to show characteristic absorption bands for the C=O and N-H stretching vibrations of the amide group, as well as vibrations associated with the oxazole ring and the isopropyl group. journalspub.com
Computational Chemistry Applications in the Study of 2 Isopropyloxazole 4 Carboxamide
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically larger, molecule, such as a protein receptor. This method is instrumental in predicting the binding mode and affinity of a ligand, like 2-isopropyloxazole-4-carboxamide, within the active site of a biological target.
In studies of related isoxazole-carboxamide derivatives, molecular docking has been successfully employed to investigate their interactions with various enzymes, including cyclooxygenase (COX) and carbonic anhydrase (CA). nih.govacs.org For instance, docking studies on isoxazole-carboxamide derivatives targeting COX enzymes have revealed key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to their inhibitory activity. nih.govnih.gov One study on a series of isoxazole-carboxamide derivatives showed that substitutions on the phenyl rings significantly influenced the binding interactions with the COX-2 enzyme. nih.gov
While specific docking studies on this compound are not widely published, the methodology would involve preparing the 3D structure of the compound and docking it into the crystal structure of a relevant protein target. The results would be analyzed based on the predicted binding energy and the specific interactions formed with amino acid residues in the binding pocket. For example, the carboxamide group could act as a hydrogen bond donor or acceptor, while the isopropyl group and the isoxazole (B147169) ring could engage in hydrophobic interactions.
A hypothetical molecular docking study of this compound against a target like a Ca2+-permeable AMPA receptor, which is modulated by isoxazole-4-carboxamide derivatives, could yield valuable insights into its potential mechanism of action. mdpi.com The predicted binding affinities, often expressed as a docking score or estimated free energy of binding (ΔGbind), help in ranking potential drug candidates.
Table 1: Representative Binding Affinities of Isoxazole Derivatives from Molecular Docking Studies
| Compound Series | Target Protein | Range of Docking Scores (kcal/mol) | Key Interacting Residues (Example) |
| Isoxazole-carboxamide derivatives | COX-2 | -7.45 to -8.40 | ARG-513, HIS-90, SER-353 |
| Isoxazole derivatives | Carbonic Anhydrase IX | -12.49 to -13.53 (ΔGbind) | Not specified |
| 1,3,4-Oxadiazole derivatives (related heterocycles) | Acetylcholinesterase | Not specified | Not specified |
Note: This table is illustrative and compiled from studies on related isoxazole derivatives, as specific data for this compound is not available.
Pharmacophore Model Generation and Virtual Screening
Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor and elicit a biological response. nih.govyoutube.com
For a compound like this compound, a pharmacophore model can be generated in two primary ways: ligand-based or structure-based. nih.gov A ligand-based model would be created by aligning a set of known active and inactive molecules and extracting the common features responsible for activity. nih.gov A structure-based model would be derived from the interactions observed in a crystal structure of the target protein bound to a ligand. nih.gov
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.govmdpi.com This allows for the rapid identification of new molecules with diverse chemical scaffolds that are predicted to be active against the target of interest. For example, a pharmacophore model based on the key features of this compound could be used to screen for other potential modulators of a specific receptor, such as the AMPA receptor. mdpi.com The hits from the virtual screen can then be subjected to further computational analysis, like molecular docking, before being prioritized for experimental testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods to build a predictive model.
For a series of analogues of this compound, a QSAR study would involve synthesizing or obtaining a set of related compounds and measuring their biological activity against a specific target. Then, various molecular descriptors would be calculated for each compound, including:
Electronic descriptors: (e.g., partial charges, dipole moment)
Steric descriptors: (e.g., molecular volume, surface area)
Hydrophobic descriptors: (e.g., logP)
Topological descriptors: (e.g., connectivity indices)
A statistical method, such as multiple linear regression or partial least squares, would then be used to generate a QSAR equation that relates a combination of these descriptors to the observed biological activity. A study on [(biphenyloxy)propyl]isoxazoles successfully used 2D QSAR models to predict anti-coxsackievirus B3 activity, demonstrating the utility of this approach for isoxazole derivatives. nih.gov Such a model for this compound analogues could be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Molecules are not static entities; they are flexible and can adopt various shapes or conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, conformational analysis can help identify the low-energy, and therefore most probable, conformations in solution or within a protein binding site.
Molecular dynamics (MD) simulations provide a more dynamic view by simulating the movement of atoms and molecules over time. nih.gov An MD simulation of this compound, either free in solution or bound to a protein, can reveal its dynamic behavior, flexibility, and the stability of its interactions with the target. researchgate.net In studies of related isoxazole derivatives, MD simulations have been used to confirm the stability of the ligand-protein complex predicted by molecular docking. acs.orgresearchgate.net These simulations can also provide insights into how the binding of the ligand might induce conformational changes in the protein, which can be crucial for its biological function.
Computational Studies on Reaction Mechanisms and Pathways
Computational chemistry can also be used to investigate the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the most likely pathway for a reaction to occur. This is particularly useful for understanding and optimizing the synthesis of complex molecules.
The synthesis of the isoxazole ring is a key step in the preparation of this compound. One common method for forming isoxazoles is the reaction of a 1,3-dicarbonyl compound with hydroxylamine. youtube.com Computational studies can be employed to elucidate the step-by-step mechanism of this cyclization reaction, including the formation of intermediates and the energy barriers for each step. For instance, computational studies on the copper(I)-catalyzed cycloaddition for isoxazole synthesis revealed a nonconcerted mechanism involving metallacycle intermediates. organic-chemistry.org Furthermore, theoretical examinations of the photochemical rearrangement of isoxazoles to oxazoles have been conducted to understand the underlying reaction pathways. acs.org Such computational insights can help in selecting the optimal reaction conditions to improve the yield and purity of the desired product.
Future Research Trajectories and Innovations for 2 Isopropyloxazole 4 Carboxamide
Development of Novel Synthetic Routes and Green Chemistry Approaches for Oxazole-4-carboxamides
The synthesis of oxazole-4-carboxamides is a cornerstone of their development. Traditional methods, while effective, often rely on stoichiometric activating agents and hazardous solvents, which present environmental and safety concerns. ucl.ac.ukresearchgate.netsemanticscholar.org Future research is increasingly directed towards "green" and more efficient synthetic protocols.
Key Innovations in Synthesis:
Catalytic Amide Bond Formation: A major focus is the shift from stoichiometric coupling reagents like HATU and T3P to catalytic methods for forming the crucial amide bond. ucl.ac.uk This includes transition metal catalysis (e.g., palladium, copper) and organocatalysis, which can proceed under milder conditions with higher atom economy. numberanalytics.com
Enzymatic Synthesis: Biocatalysis, using enzymes like lipases, offers a highly selective and environmentally benign route to amide synthesis. numberanalytics.comnih.gov These reactions occur in mild conditions and can reduce the need for extensive purification steps. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields for the synthesis of oxazole (B20620) derivatives, including those based on the combination of oxazole and isoxazole (B147169) carboxamides. nih.gov
Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions, such as the direct heating of reactants with a catalyst like boric acid, represents a significant green advancement. researchgate.netsemanticscholar.org Additionally, the use of safer, renewable solvents like cyclopentyl methyl ether is being explored. nih.gov
One-Pot Procedures: Combining multiple synthetic steps into a single reaction vessel, such as a one-pot propargylation/cycloisomerization, enhances efficiency and reduces waste. organic-chemistry.org A notable example is the van Leusen oxazole synthesis, which creates 5-substituted oxazoles from aldehydes in a one-pot reaction. nih.gov
| Synthetic Approach | Key Features | Advantages | Reference |
| Conventional Coupling | Use of stoichiometric reagents (e.g., HATU, T3P) | Well-established, versatile | ucl.ac.uk |
| Catalytic Amidation | Employs transition metal or organocatalysts | Higher atom economy, milder conditions, reduced waste | numberanalytics.com |
| Enzymatic Synthesis | Uses enzymes (e.g., lipases) as catalysts | High selectivity, environmentally friendly, mild conditions | nih.gov |
| Solvent-Free Synthesis | Direct heating of reactants with a catalyst (e.g., boric acid) | Eliminates solvent waste, rapid reaction rates | researchgate.netsemanticscholar.org |
| Microwave-Assisted | Utilizes microwave energy to accelerate reactions | Shorter reaction times, often higher yields | nih.gov |
Advanced Functionalization and Derivatization Strategies for Enhanced Specificity
To unlock the full potential of the 2-isopropyloxazole-4-carboxamide scaffold, advanced strategies for its modification are critical. These methods allow for the precise tuning of molecular properties to enhance specificity towards a biological target or to impart desired material characteristics. Research focuses on late-stage functionalization, which modifies a core structure in the final steps of a synthesis, allowing for rapid diversification.
Key Functionalization Trajectories:
C-H Functionalization: This powerful technique allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds, bypassing the need for pre-functionalized starting materials. yale.edu For the oxazole core, this enables regioselective arylation at both the C-2 and C-5 positions, with the outcome often controlled by the choice of solvent and catalyst. organic-chemistry.orgrsc.orgmdpi.com
Ring Expansion and Fusion: Innovative strategies that expand or fuse the oxazole ring can create novel, complex heterocyclic systems with unique three-dimensional shapes. researchgate.netnih.gov For instance, a diazo strategy has been used to transform oxazol-4-yl substituted compounds into functionalized naphtho[2,1-d]oxazoles. acs.org
Derivatization of the Carboxamide: The N-substituent of the 4-carboxamide group is a prime site for introducing diversity. Synthesizing a library of derivatives by varying this substituent is a key strategy for exploring structure-function relationships. nih.govnih.gov
Phosphonium Salt Intermediates: A novel approach for the C-H functionalization of related thiazole (B1198619) systems involves the formation of thiazol-2-yl-phosphonium salts. nih.gov These intermediates can then react with a variety of nucleophiles, suggesting a potential pathway for functionalizing the C-2 position of the oxazole ring.
Elucidation of Detailed Structure-Function Relationships
Understanding the relationship between a molecule's three-dimensional structure and its function is paramount for rational design. For this compound and its analogs, Structure-Activity Relationship (SAR) studies are crucial for identifying which parts of the molecule are essential for its activity and how modifications affect its performance. tandfonline.comnih.gov
Areas of Focus for SAR Studies:
Role of the Isopropyl Group: The bulky isopropyl group at the C-2 position significantly influences the molecule's steric and electronic profile. SAR studies would systematically replace this group with other alkyl or aryl substituents to probe the importance of its size, shape, and lipophilicity.
Modification of the Oxazole Ring: Systematic substitution at the C-5 position of the oxazole ring allows researchers to map how changes in electron density and sterics impact function. researchgate.net
Importance of the Carboxamide Linker: The amide bond is a hydrogen bond donor and acceptor, often critical for binding interactions. Studies would explore the effect of its conformation and the nature of its N-substituent. A detailed SAR study on α-keto oxazole inhibitors, for example, revealed that while amide placement within a side chain was detrimental, specific hydroxyl substitutions were well-tolerated. nih.gov
Bioisosteric Replacement: Replacing the oxazole ring or the carboxamide group with other chemical groups that have similar physical or chemical properties (bioisosteres) can lead to improved characteristics. acs.org For example, oxazolone (B7731731) has been investigated as a bioisosteric replacement for bicyclic aromatic systems. nih.gov
A hypothetical SAR study might produce data similar to the table below, correlating structural changes with a functional outcome (e.g., binding affinity, measured as Ki).
| Compound | R1 (C2-position) | R2 (C5-position) | R3 (Amide N-substituent) | Functional Activity (Ki, nM) |
| Parent | Isopropyl | H | H | 50 |
| Analog A | Methyl | H | H | 150 |
| Analog B | Phenyl | H | H | 75 |
| Analog C | Isopropyl | Cl | H | 25 |
| Analog D | Isopropyl | H | Benzyl | 40 |
Application of Advanced Computational Techniques in Design and Prediction
Computer-Aided Drug Design (CADD) has become an indispensable tool in chemical research, accelerating the discovery and optimization process. nih.gov For the this compound scaffold, computational methods can provide deep insights and guide synthetic efforts. jcchems.comnih.gov
Key Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. wisdomlib.orgresearchgate.netnih.gov These models can predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to make. nih.gov For instance, a 3D-QSAR study on 1,2,4-oxadiazole (B8745197) derivatives successfully identified key features for inhibitor design. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, such as a protein's active site. nih.govnih.gov Docking simulations can help to explain observed SAR data and guide the design of derivatives with improved binding affinity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of a ligand-target complex and the conformational changes that may occur upon binding. jcchems.com
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a molecule's function. This "pharmacophore" can then be used to search virtual libraries for new, structurally diverse compounds with the potential for similar activity. nih.gov
| Computational Technique | Application for Oxazole-4-carboxamides | Expected Outcome | Reference |
| QSAR | Predict the activity of novel derivatives based on structural descriptors. | Prioritization of synthetic targets; understanding key structural features. | wisdomlib.orgresearchgate.netnih.gov |
| Molecular Docking | Predict the binding mode and affinity to a specific biological target. | Rationalization of SAR data; design of derivatives with enhanced binding. | nih.govnih.gov |
| MD Simulations | Analyze the stability and dynamics of the compound-target complex. | Insight into binding stability and conformational flexibility. | jcchems.com |
| Pharmacophore Modeling | Define the essential 3D features required for activity. | Discovery of new, structurally diverse scaffolds with similar functional potential. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
